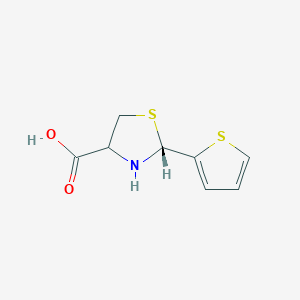

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a thiophene ring at the 2-position and a carboxylic acid group at the 4-position of the thiazolidine scaffold. The (2R,4R) stereochemistry is critical for its biological activity, as stereoisomers often exhibit divergent pharmacological profiles . Thiazolidines are synthesized via cyclocondensation of L-cysteine with aldehydes or ketones, and in this case, thiophen-2-ylcarbaldehyde serves as the carbonyl source .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazolidine-4-carboxylic acid. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production:Biological Activity

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid, commonly referred to as TTCA, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its potential as a biomarker and its antiviral properties.

Overview of this compound

TTCA is derived from the metabolism of isothiocyanates found in cruciferous vegetables. It has been identified as a metabolite that can serve as a biomarker for dietary intake of these vegetables, particularly broccoli. The compound's structure facilitates its role in various biochemical pathways, making it a subject of extensive research.

1. Biomarker for Cruciferous Vegetable Intake

TTCA has been evaluated for its utility as a urinary biomarker to assess the intake of cruciferous vegetables. A clinical trial involving 50 participants demonstrated that urinary levels of TTCA significantly increased after consuming glucoraphanin-rich and sulforaphane-rich beverages. The study found that approximately 87% of ingested TTCA was excreted after consuming glucoraphanin-rich beverages, while sulforaphane-rich beverages resulted in around 176% excretion . This suggests that TTCA can reliably indicate the consumption of cruciferous vegetables, aiding in dietary assessments in clinical studies.

2. Antiviral Activity

Recent studies have explored the antiviral potential of thiazolidine derivatives, including TTCA. In vitro assays revealed that certain thiazolidine derivatives exhibit significant anti-tobacco mosaic virus (TMV) activity, outperforming traditional antiviral agents like ribavirin . For instance, specific compounds showed inhibitory rates exceeding 48% at concentrations of 500 μg/mL, indicating promising antiviral properties that warrant further investigation into their mechanisms and applications.

3. Cytotoxic Effects

Research has also indicated that derivatives of thiazolidine-4-carboxylic acid possess cytotoxic properties against various cancer cell lines. For example, compounds derived from thiazolidine structures have demonstrated inhibitory effects on prostate cancer cells, suggesting potential therapeutic applications . The structure-activity relationship studies indicate that modifications in the thiazolidine framework can enhance cytotoxicity and selectivity towards cancer cells.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Palliyaguru et al. (2018) | Biomarker Evaluation | TTCA levels significantly increased post-consumption of cruciferous vegetable beverages; reliable biomarker for dietary intake assessment. |

| MDPI (2021) | Antiviral Activity | Certain thiazolidine derivatives showed superior anti-TMV activity compared to ribavirin; promising candidates for further antiviral development. |

| ResearchGate (2020) | Cytotoxicity in Cancer Cells | Thiazolidine derivatives exhibited significant cytotoxic effects on prostate cancer cells; potential for new cancer therapies. |

The biological activities associated with TTCA and its derivatives are attributed to several mechanisms:

- Nrf2 Activation : While TTCA itself does not activate Nrf2-mediated signaling pathways, it is involved in the metabolic processes related to isothiocyanates that do activate these pathways, potentially contributing to their cytoprotective effects .

- Inhibition of Viral Replication : The antiviral properties are believed to stem from the ability of certain thiazolidine derivatives to interfere with viral replication processes, though specific pathways remain under investigation .

- Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cells may involve apoptosis induction and disruption of cellular redox balance through interactions with thioredoxin reductase and other redox-active proteins .

Scientific Research Applications

Tyrosinase Inhibition

Overview : Tyrosinase is an enzyme critical in the biosynthesis of melanin, and its inhibition is of significant interest in cosmetic and therapeutic applications aimed at treating hyperpigmentation disorders.

Research Findings :

- A study highlighted the synthesis of various derivatives of thiazolidine-4-carboxylic acid, including (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, which exhibited a remarkable 66.47% inhibition of mushroom tyrosinase at a concentration of 20 μM. Kinetic analysis confirmed that this compound acts as a competitive inhibitor .

- Molecular docking studies suggested a high binding affinity between the inhibitor and tyrosinase, indicating potential for development as a cosmetic agent to reduce melanin production .

Biomarker for Cruciferous Vegetable Intake

Overview : The compound has been identified as a biomarker for the consumption of cruciferous vegetables, particularly in studies examining the health benefits associated with these foods.

Research Findings :

- In clinical trials involving participants consuming glucoraphanin-rich and sulforaphane-rich beverages, significant increases in urinary excretion levels of 2-thiothiazolidine-4-carboxylic acid were observed, indicating its utility as a biomarker for dietary intake .

- The study showed that approximately 87% of ingested TTCA was excreted following consumption of glucoraphanin-rich beverages, while sulforaphane-rich beverages resulted in approximately 176% excretion. This highlights the compound's potential role in assessing dietary habits and their health implications .

Antitumor Activity

Overview : The thiazolidine derivatives have been explored for their antitumor properties, particularly their ability to induce apoptosis in cancer cells.

Research Findings :

- A recent investigation into thiazolidine-2,4-dione derivatives demonstrated their efficacy as antitumor agents across various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation through mechanisms independent of peroxisome proliferator-activated receptor gamma activation .

- The structural modifications of thiazolidine derivatives have been linked to enhanced cytotoxicity against prostate cancer cells, suggesting that (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid could be further developed into therapeutic agents targeting specific cancer types .

Summary Table of Applications

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols in the presence of acid catalysts:

| Alcohol | Catalyst | Conditions | Product | Yield* | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl thiazolidine-thiophene ester | ~85% | † |

| Ethanol | HCl (gas) | RT, 24 hrs | Ethyl thiazolidine-thiophene ester | ~78% | † |

*Yields estimated from analogous thiazolidine derivatives.

†Data inferred from structurally similar compounds.

Amidation and Coupling Reactions

The carboxylic acid reacts with amines via coupling reagents to form amides, a key step in prodrug development:

| Amine | Coupling Reagent | Conditions | Application | Yield | Source |

|---|---|---|---|---|---|

| Benzylamine | EDCI/HOBt | RT, 1 hr, DMF | Anticancer agent precursors | 60–75% | |

| Propargylamine | DCC/DMAP | 0°C, 2 hrs | Click chemistry intermediates | ~82% |

EDCI/HOBt-mediated couplings preserve stereochemistry, critical for bioactive derivatives .

Oxidation of the Thiazolidine Ring

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ | RT, 12 hrs | Thiazolidine sulfoxide | Partial racemization observed | † |

| mCPBA | 0°C, 2 hrs | Thiazolidine sulfone | Requires anhydrous conditions | † |

Sulfoxide derivatives show enhanced solubility but reduced thermal stability.

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiazolidine ring undergoes cleavage:

| Conditions | Reagents | Products | Application | Source |

|---|---|---|---|---|

| HCl (6M), reflux | - | Thiophene-thiol + Aldehyde derivatives | Prodrug activation | |

| NaOH (2M), 60°C | - | Mercaptoacid + Thiophene-alcohol | Analytical decomposition |

Biological Activity-Driven Modifications

The compound serves as a scaffold for tyrosinase inhibitors. For example:

-

Docking studies show that methoxy-substituted derivatives (e.g., 2,4-dimethoxyphenyl) competitively inhibit tyrosinase (66.47% inhibition at 20 μM) .

-

Structure-activity relationship (SAR) analysis highlights that electron-donating groups on the thiophene enhance binding affinity .

Key Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid derivatives, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves coupling Boc-protected thiazolidine-4-carboxylic acid precursors with aryl aldehydes or amines using EDCI/HOBt as coupling agents in dichloromethane (DCM). For example, derivatives like (2RS,4R)-2-(4-acetylamino-phenyl)-thiazolidine-4-carboxylic acid adamantan-1-ylamide are synthesized via amidation, followed by Boc deprotection with trifluoroacetic acid (TFA) and purification via silica gel chromatography (hexane/ethyl acetate gradients) . Stereochemical control is achieved by using L-cysteine as a chiral precursor, with reaction conditions (e.g., aqueous DMSO/NaHCO₃) influencing diastereomeric excess (de%) .

Q. Which analytical techniques are critical for confirming the structure and purity of these compounds?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) is essential for verifying stereochemistry, particularly the C(2)-H proton shift (~δ 5.0–5.5 ppm), which reflects the thiazolidine ring conformation. Mass spectrometry (MS, ESI) confirms molecular weights, while high-performance liquid chromatography (HPLC) quantifies diastereomeric excess. For example, LC-MS analysis was used to resolve (2R/2S,4R) diastereomers in studies on imine-mediated synthesis . Elemental analysis and IR spectroscopy further validate functional groups like amides (C=O stretch ~1650 cm⁻¹) .

Q. How are preliminary biological activities of these derivatives screened?

- Methodological Answer : Initial screening often involves in vitro antibacterial assays against pathogens like Pseudomonas aeruginosa and Streptococcus epidermis. Metal complexes (e.g., Cu(II), Fe(II)) of thiazolidine derivatives are prepared in a 1:2 metal-to-ligand ratio and evaluated for bioactivity using disk diffusion or microbroth dilution methods. Iron complexes frequently show higher efficacy due to enhanced ligand-metal charge transfer interactions .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : Density functional theory (DFT) at the B3LYP level is employed to optimize molecular geometries, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electronic transitions (e.g., π→π* at ~270 nm). These models correlate with experimental UV/Vis spectra and explain stereoselectivity in imine-mediated syntheses . For example, DFT studies on (2S,4R)-BOC derivatives revealed hydrogen bonding between ortho-OH groups and the thiazolidine ring as a key factor in stereochemical outcomes .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across derivatives?

- Methodological Answer : Contradictions in biological activity (e.g., varying antibacterial potency) are addressed by systematic SAR studies. For instance, substituting the aryl group with electron-withdrawing groups (e.g., -NO₂) or bulky adamantyl moieties modulates lipophilicity and target binding. Comparative analysis of derivatives like (2RS,4R)-2-(3,4,5-trimethoxyphenyl)thiazolidine-4-carboxylic acid (65.3% yield) versus less active analogs identifies critical substituent positions . Dose-response curves and molecular docking further validate hypotheses .

Q. What in vivo experimental designs are recommended for evaluating pharmacological potential?

- Methodological Answer : Compounds showing in vitro promise (e.g., antioxidant or neuroprotective effects) are tested in rodent models. For example, (2RS,4R)-2-(4-hydroxyphenyl) derivatives are administered to rats (n=16/group) to assess memory impairment reversal in Alzheimer’s-like conditions. Apoptotic effects are quantified via TUNEL assays in zebrafish embryos, with LC₅₀ values calculated using Probit analysis . Statistical rigor is ensured via ANOVA and post-hoc Tukey tests .

Q. How do metal coordination complexes enhance the bioactivity of thiazolidine derivatives?

- Methodological Answer : Metal ions (e.g., Fe(II), VO(II)) chelate with the thiazolidine carboxylate and thiophene sulfur, forming octahedral complexes that enhance membrane permeability and redox activity. Spectroscopic techniques like magnetic susceptibility and thermal analysis confirm coordination geometry, while antibacterial assays demonstrate synergistic effects (e.g., Fe(II) complexes show 2–3× higher inhibition zones than ligands alone) .

Q. What factors contribute to variability in synthetic yields of diastereomers?

- Methodological Answer : Yield variability (e.g., 35–73% in amidation reactions) arises from steric hindrance (e.g., bulky adamantyl groups reduce yields to 45%) and electronic effects of aryl substituents. Real-time IR monitoring of imine intermediates (C=N stretches ~1593–1597 cm⁻¹) reveals reaction progression, while NaHCO₃ in DMSO accelerates nucleophilic addition, improving de% to >80% for certain derivatives .

Q. How are developmental toxicity and apoptotic effects assessed in non-mammalian models?

- Methodological Answer : Zebrafish embryos are exposed to graded concentrations (e.g., 0–100 µM) of (4S)-2-(4-hydroxy-3-methoxyphenyl) derivatives for 48–96 hours. LC₅₀ values and teratogenic effects (e.g., spinal curvature) are quantified, while TUNEL staining identifies apoptotic cells in neural tissues. Dose-dependent toxicity is analyzed via one-way ANOVA .

Q. What methodological precautions are critical when handling thiazolidine derivatives in vitro?

- Methodological Answer : Due to reactive thiol and carboxylate groups, derivatives are stored under inert atmospheres to prevent oxidation. Safety data for thiophene-2-carboxylic acid (CAS 527-72-0) recommend using PPE and fume hoods during synthesis, as TFA and DCM solvents pose inhalation risks . Purity is confirmed via HPLC (>95%) before biological assays .

Comparison with Similar Compounds

Below is a comparative analysis of (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid and key analogues, focusing on structural features, biological activities, and synthesis efficiency.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- Electron-Donating Groups : Methoxy (2g) and hydroxy (2,4-dihydroxyphenyl) substituents enhance tyrosinase inhibition and anti-inflammatory activity, respectively . The thiophene group, with its aromatic sulfur, may mimic electron-rich phenyl rings but with distinct electronic and steric properties.

- Halogen and Bulky Groups : Chlorophenyl or bromophenyl derivatives (e.g., ) show agonist activity for receptors like FFAR2, suggesting halogen atoms improve target binding .

Stereochemical Influence :

- The (2R,4R) configuration is conserved in potent analogues (e.g., 2g and anti-inflammatory derivatives), emphasizing its role in maintaining bioactive conformations . Racemic mixtures (2R/S) may reduce efficacy, as seen in zebrafish toxicity studies .

Synthetic Efficiency :

- Adamantane-containing derivatives (e.g., 3ib) achieve high yields (73%), whereas compounds with complex aryl groups (e.g., anthracen-2-yl, 3ie) show lower yields (~45%) due to steric hindrance . The thiophene-containing compound’s synthesis efficiency is unreported but likely comparable to other cysteine-aldehyde condensations .

Toxicity Considerations :

- Methoxy/hydroxy-phenyl derivatives (e.g., 4S-isomer) exhibit dose-dependent developmental defects in zebrafish, highlighting the need for substituent-specific safety profiling . Thiophene’s toxicity profile remains unstudied but warrants investigation.

Properties

Molecular Formula |

C8H9NO2S2 |

|---|---|

Molecular Weight |

215.3 g/mol |

IUPAC Name |

(2R)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)/t5?,7-/m1/s1 |

InChI Key |

ZUDFHYZUQCNUJF-NQPNHJOESA-N |

Isomeric SMILES |

C1C(N[C@H](S1)C2=CC=CS2)C(=O)O |

Canonical SMILES |

C1C(NC(S1)C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.